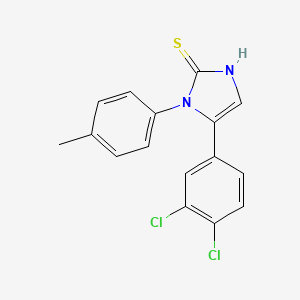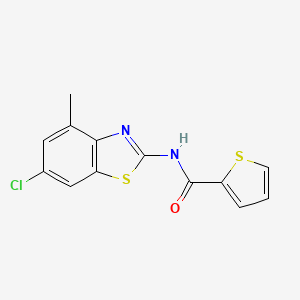
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The compound was synthesized and tested in vitro against Mtb using Isoniazid as a positive control .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” is complex, and its analysis involves understanding the interactions between its various components. Molecular docking studies of the compound have been conducted against the target DprE1 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex. The compound has a molecular weight of 419.31 g/mol . Its infrared spectra showed characteristic absorption bands at various frequencies .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
The novel compound N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is synthesized using various methods, such as cyclization of thioamide with 2-chloroacetoacetate. This process yields significant results, as seen in compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which demonstrate similar synthesis techniques (Tang Li-jua, 2015).
Structural Elucidation
The characterization of such compounds involves using techniques like IR, 1H NMR, and MS spectra to establish the structures of the products, providing a deeper understanding of their chemical nature and potential applications (Tang Li-jua, 2015).
Biological Activities
Antitumor Activity
Some derivatives of this compound show promising antitumor effects. Studies reveal that certain compounds within this class have the ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).
Antibacterial and Antifungal Activities
The derivatives of this compound have been found to exhibit potent antibacterial and antifungal properties. This highlights their potential use in developing new pharmaceuticals for treating various infections (A. Isloor, B. Kalluraya, K. Sridhar Pai, 2010).
Material Science Applications
Electrochemical Applications
Some derivatives of this compound, such as those involving thiophene rings, have been studied for their electrochemical properties. These studies are critical for the development of materials with specific electronic characteristics, potentially useful in various industrial applications (A. Aydın, I. Kaya, 2013).
Polymer Solar Cells
Some copolymers containing derivatives of this compound have been used in the production of high-efficiency polymer solar cells. This demonstrates the compound's potential in renewable energy technologies (Ruiping Qin et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-7-5-8(14)6-10-11(7)15-13(19-10)16-12(17)9-3-2-4-18-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPZAFVWATXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

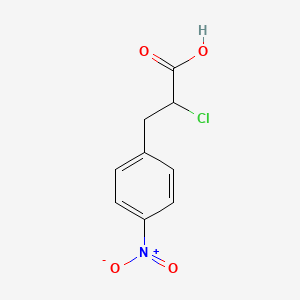
![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)
![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)
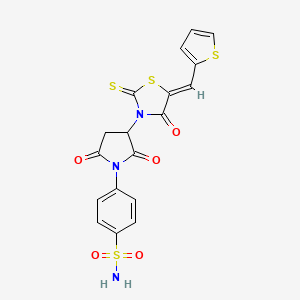
![(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2652259.png)
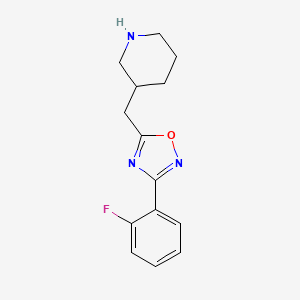
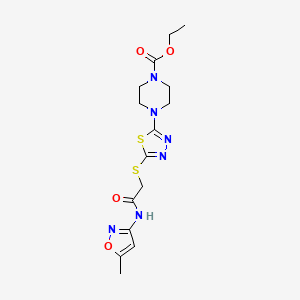
![5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2652264.png)
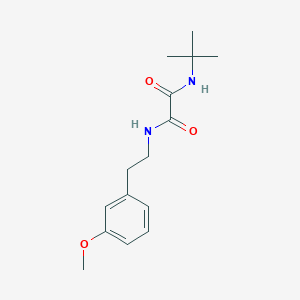
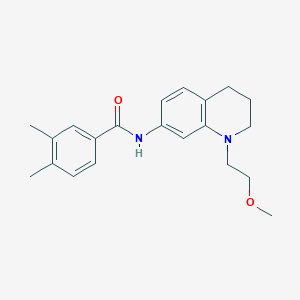
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine](/img/structure/B2652270.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652273.png)
